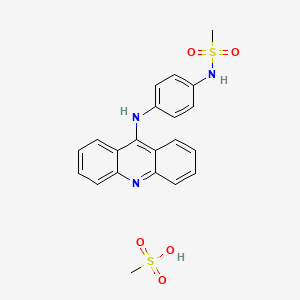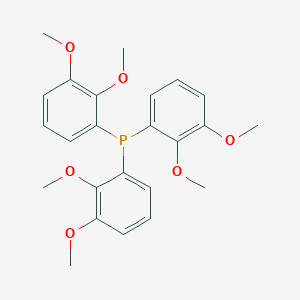
Tris(2,3-dimethoxyphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2,3-dimethoxyphenyl)phosphane is a tertiary phosphine compound characterized by the presence of three 2,3-dimethoxyphenyl groups attached to a central phosphorus atom. This compound is known for its utility in various chemical reactions, particularly in catalysis and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(2,3-dimethoxyphenyl)phosphane typically involves the reaction of 2,3-dimethoxyphenylmagnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually followed by purification steps such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Tris(2,3-dimethoxyphenyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Coordination: It forms complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used.
Coordination: Transition metal salts like palladium chloride and platinum chloride are typical reagents.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Tris(2,3-dimethoxyphenyl)phosphane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tris(2,3-dimethoxyphenyl)phosphane primarily involves its role as a ligand in catalysis. The phosphorus atom donates electron density to the metal center, stabilizing the metal and facilitating various catalytic cycles. This interaction enhances the reactivity of the metal center, allowing for efficient catalysis of organic transformations .
Comparison with Similar Compounds
Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its strong Lewis basicity and use in catalysis.
Tris(2-methoxyphenyl)phosphine: Utilized in similar catalytic applications but with different electronic and steric properties.
Uniqueness: Tris(2,3-dimethoxyphenyl)phosphane is unique due to the specific positioning of the methoxy groups, which influence its electronic properties and reactivity. This makes it particularly effective in certain catalytic applications where other phosphines may not perform as well .
Properties
CAS No. |
58760-37-5 |
|---|---|
Molecular Formula |
C24H27O6P |
Molecular Weight |
442.4 g/mol |
IUPAC Name |
tris(2,3-dimethoxyphenyl)phosphane |
InChI |
InChI=1S/C24H27O6P/c1-25-16-10-7-13-19(22(16)28-4)31(20-14-8-11-17(26-2)23(20)29-5)21-15-9-12-18(27-3)24(21)30-6/h7-15H,1-6H3 |
InChI Key |
PADOFXALCIVUFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)P(C2=CC=CC(=C2OC)OC)C3=CC=CC(=C3OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic chloride, methyl[3-(pentyloxy)phenyl]-](/img/structure/B14620158.png)
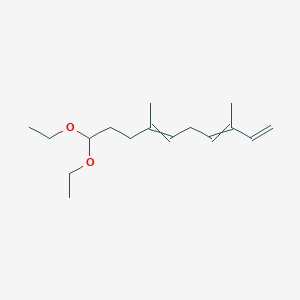

![4-[2-(Dimethylamino)ethyl]-4-methyl-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14620166.png)
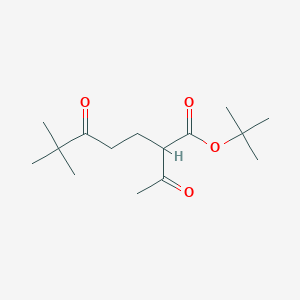

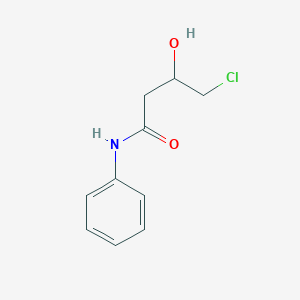
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-N'-phenylurea](/img/structure/B14620180.png)
![3-[(4-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14620182.png)
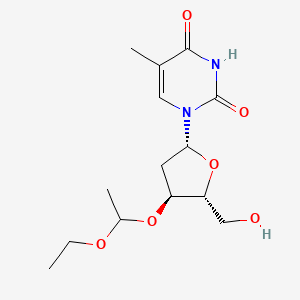
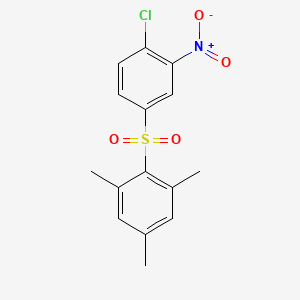
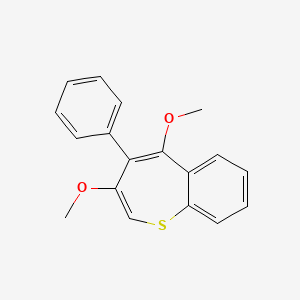
![3-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14620215.png)
